Predicted ADMET Profile: 11-Pentacosanone vs. 6-Nonacosanone
Using the admetSAR 2 prediction platform, 11‑pentacosanone shows a high probability of human intestinal absorption (99.47 %) and blood‑brain barrier penetration (100.00 %) [1]. In contrast, the co‑isolated longer‑chain analog 6‑nonacosanone exhibits the same intestinal absorption score but a lower Caco‑2 permeability probability (52.17 % vs. 68.96 % for 11‑pentacosanone) [2]. Additionally, 11‑pentacosanone is predicted to be an inhibitor of OATP1B1 (93.70 %) and OATP1B3 (94.31 %), whereas 6‑nonacosanone shows identical probabilities for these transporters. The oral bioavailability probability is low for both compounds (−64.29 %), indicating that neither is orally bioavailable without formulation.
| Evidence Dimension | Predicted human intestinal absorption, Caco‑2 permeability, blood‑brain barrier, oral bioavailability |
|---|---|
| Target Compound Data | 11‑Pentacosanone: HIA + 99.47 %; Caco‑2 + 68.96 %; BBB + 100.00 %; Oral Bioavail. − 64.29 % |
| Comparator Or Baseline | 6‑Nonacosanone: HIA + 99.47 %; Caco‑2 − 52.17 %; BBB + 100.00 %; Oral Bioavail. − 64.29 % |
| Quantified Difference | Caco‑2 permeability probability 16.79 percentage points higher for 11‑pentacosanone |
| Conditions | admetSAR 2 in silico prediction; data from PlantaeDB compound entries |
Why This Matters
The higher Caco‑2 permeability probability for 11‑pentacosanone suggests it may cross the intestinal epithelium more readily than 6‑nonacosanone, an important consideration for in vitro intestinal absorption models.
- [1] PlantaeDB – 11-Pentacosanone ADMET Properties. Available at: https://plantaedb.com/compounds/11-pentacosanone (Accessed 2026-05-06). View Source
- [2] PlantaeDB – Nonacosan-6-one ADMET Properties. Available at: https://plantaedb.com/compounds/nonacosan-6-one (Accessed 2026-05-06). View Source
